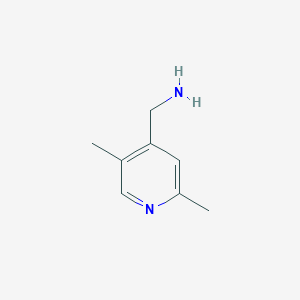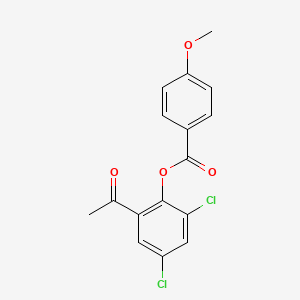
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an acetyl group, two chlorine atoms, and a methoxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate typically involves the esterification of 2-Acetyl-4,6-dichlorophenol with 4-methoxybenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Catalysts and advanced purification techniques like recrystallization or chromatography are often employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Carboxy-4,6-dichlorophenyl 4-methoxybenzoate.
Reduction: 2-Hydroxy-4,6-dichlorophenyl 4-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate exerts its effects involves interactions with various molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetyl chloride: Shares the methoxybenzoate moiety but lacks the acetyl and dichlorophenyl groups.
Ketoconazole: Contains a dichlorophenyl group but differs significantly in its overall structure and pharmacological properties.
2-Acetyl-4-methylthiophene: Similar in having an acetyl group but contains a thiophene ring instead of the benzene ring.
Uniqueness
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyl and methoxybenzoate groups, along with the dichlorophenyl moiety, distinguishes it from other compounds and contributes to its diverse applications in research and industry .
Propiedades
Número CAS |
88952-31-2 |
|---|---|
Fórmula molecular |
C16H12Cl2O4 |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
(2-acetyl-4,6-dichlorophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H12Cl2O4/c1-9(19)13-7-11(17)8-14(18)15(13)22-16(20)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3 |
Clave InChI |
JJXKSMKIZATCBK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-(1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B14135778.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
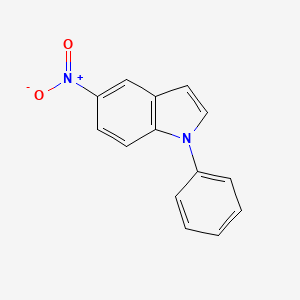
![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)
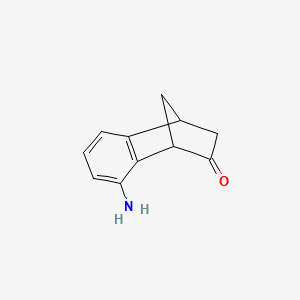
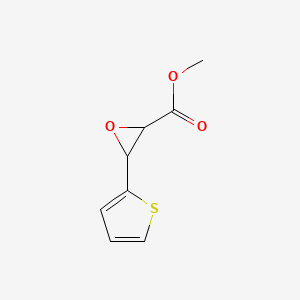
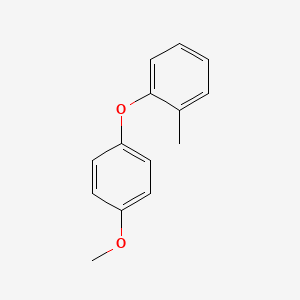
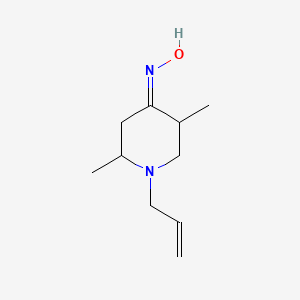
![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)
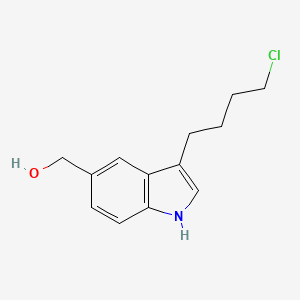

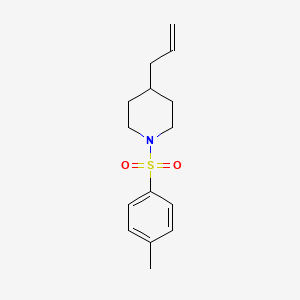
![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)
